molecular formula C15H28O2 B1594606 Citronellyl valerate CAS No. 7540-53-6

Citronellyl valerate

Cat. No. B1594606
CAS RN: 7540-53-6
M. Wt: 240.38 g/mol
InChI Key: PFOJEJPZUVQHEH-UHFFFAOYSA-N
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Description

Citronellyl valerate, also known as 3,7-dimethyl-6-octen-1-yl pentanoate , is a chemical compound with the molecular formula C15H28O2 . It is used as a flavor and fragrance agent and has a characteristic rose-, herb-, honey-like odor .


Molecular Structure Analysis

Citronellyl valerate has a molecular weight of 240.382 Da . The IUPAC Standard InChI is InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3 .


Physical And Chemical Properties Analysis

Citronellyl valerate is a liquid with a rose-, herb-, honey-like odor . It has a molecular weight of 240.3816 . The refractive index is 1.4435 , and the specific gravity is 0.890 (15.5°) .

properties

IUPAC Name

3,7-dimethyloct-6-enyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJEJPZUVQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864088
Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

liquid/rose, herb, honey-like odour
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

237.00 to 240.00 °C. @ 760.00 mm Hg
Record name Citronellyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.890 (15.5°)
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl valerate

CAS RN

7540-53-6
Record name Citronellyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7540-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Citronellyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007540536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-6-enyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRONELLYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43TPH8V20B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… material, and the exposure to citronellyl valerate is below the TTC (… citronellyl valerate is not a PBT as per the IFRA Environmental Standards. For the risk assessment, citronellyl valerate …
C Silva, T Matamá, NG Azoia, C Mansilha… - Applied microbiology …, 2014 - Springer
… pOBP and, as it happened to citronellyl valerate, raising the temperature increases the binding … the single aliphatic chain molecule (citronellyl valerate) compared with a shorter aliphatic …
Number of citations: 39 link.springer.com
LLMM De Melo, GM Pastore… - Food Science and …, 2005 - koreascience.kr
… In this research, the ability of the lipase from a Rhizopus sp to catalyze the formation of citronellyl valerate by a direct esterification reaction in solvent-free media was studied. …
Number of citations: 5 koreascience.kr
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
L Melo, GM Pastore, GA Macedo - Process Biochemistry, 2005 - Elsevier
… was tested for the synthesis of citronellyl butyrate and citronellyl valerate. Lipase showed more ability to catalyze the synthesis of citronellyl butyrate. This process was optimized using …
Number of citations: 80 www.sciencedirect.com
P Lozano, R Piamtongkam, K Kohns, T De Diego… - Green …, 2007 - pubs.rsc.org
… This behaviour is in agreement with the observed increase in synthetic yields, from citronellyl acetate to citronellyl valerate, obtained by transesterification in both solvent-free media 9 …
Number of citations: 81 pubs.rsc.org
F Luan, HT Liu, YY Wen… - Flavour and fragrance …, 2008 - Wiley Online Library
Classification models of the fragrance properties of chemical compounds were performed using linear and non‐linear models. The dataset was divided into three classes on the basis of …
Number of citations: 16 onlinelibrary.wiley.com
AG Hile - Crop Protection, 2004 - Elsevier
… with citronellyl valerate between day 0 and the two subsequent test days. On day 0, birds ate 1.75±1.39 g of the citronellyl valerate-… that citronellyl valerate may be a secondary repellent. …
Number of citations: 12 www.sciencedirect.com
A Staudt, II Junior, ICR Leal - 2019 - proceedings.science
… As results, conversions of 89.5% of citronellyl valerate, 85.1% of citronellyl stearate, 78.5% of citronellyl myristate and 73% of citronellyl octanoate were obtained in just 2 hours of …
Number of citations: 0 proceedings.science
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 6 efsa.onlinelibrary.wiley.com

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